

8-Methylquinolin-2-amine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 8-Methylquinolin-2-amine

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An In-depth Technical Guide to 2-Methylquinolin-8-amine

Introduction

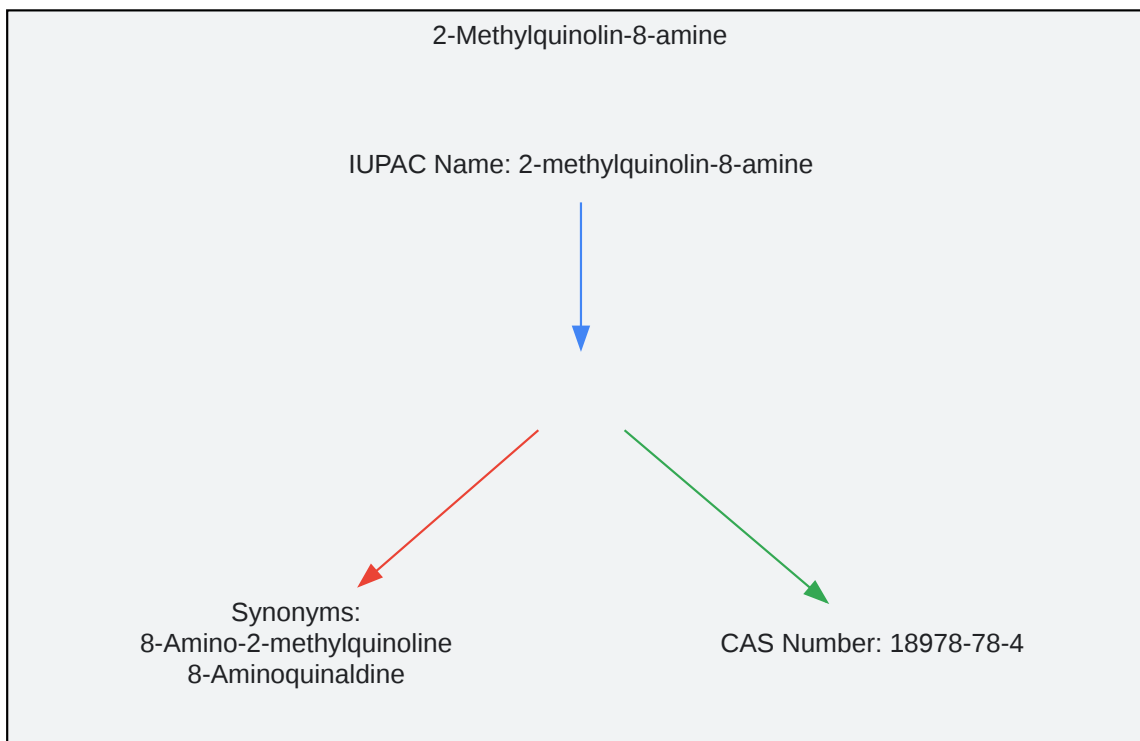
This technical guide provides a comprehensive overview of the chemical compound 2-Methylquinolin-8-amine (CAS No: 18978-78-4). It is important to note that the requested topic, "**8-Methylquinolin-2-amine**," does not correspond to a commonly referenced compound in major chemical databases. The information presented herein pertains to the isomeric and well-documented compound, 2-Methylquinolin-8-amine, which is likely the intended subject of inquiry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, nomenclature, physical and chemical properties, and synthesis protocols.

Chemical Structure and IUPAC Name

The definitive chemical structure of 2-Methylquinolin-8-amine is characterized by a quinoline core, which is a bicyclic aromatic heterocycle, with a methyl group substituted at the 2-position and an amine group at the 8-position.

- IUPAC Name: 2-methylquinolin-8-amine[1][2]
- Synonyms: 8-Amino-2-methylquinoline, 8-Aminoquinaldine[2][3]

The structure is represented by the following diagram:



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Fig. 1: Chemical Identity of 2-Methylquinolin-8-amine

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylquinolin-8-amine is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1] [3]
Molecular Weight	158.20 g/mol	[1] [2]
CAS Number	18978-78-4	[1] [2] [3]
Appearance	Solid	[4]
Melting Point	56-58 °C	
Boiling Point	316.6 °C at 760 mmHg	[1]
Density	1.169 g/cm ³	[1]
Solubility	19 µg/mL (at pH 7.4)	[1] [2]
SMILES	<chem>CC1=NC2=C(C=CC=C2N)C=C1</chem>	[1] [2]
InChI	InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3	[1] [4]

Experimental Protocols

The synthesis of 2-Methylquinolin-8-amine can be achieved through various methods. A notable approach involves the amination of 2-methyl-8-bromoquinoline.

Synthesis of 2-Methyl-8-bromoquinoline (Intermediate)

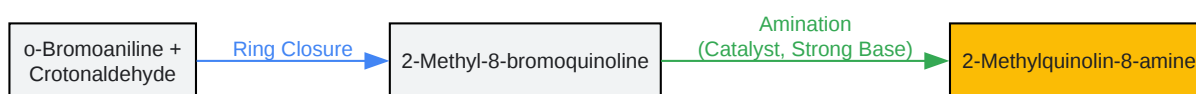
A method for preparing the intermediate, 2-methyl-8-bromoquinoline, involves a ring-closure reaction of o-bromoaniline and crotonaldehyde in the presence of an oxidizing agent and a moderator.[\[5\]](#)

Amination of 2-Methyl-8-bromoquinoline

The final step is the amination of 2-methyl-8-bromoquinoline. This is carried out in a solvent at a temperature range of 60°C to 120°C, under the action of a catalyst and a strong base, to yield 2-methylquinolin-8-amine.[\[5\]](#)

- Catalysts: One or more of copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, and zinc acetylacetonate.[5]
- Solvents: One or more of dimethyl sulfoxide, N,N-dimethylformamide, acetylacetone, tetrahydrofuran, and N-methylpyrrolidone.[5]
- Strong Bases: One or more of cesium carbonate, cesium hydroxide, potassium carbonate, and potassium hydroxide.[5]

The following workflow diagram illustrates the synthesis process:



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Fig. 2: Synthesis Workflow for 2-Methylquinolin-8-amine

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